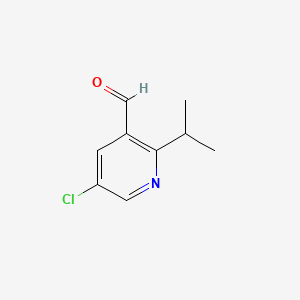

5-Chloro-2-isopropylnicotinaldehyde

説明

5-Chloro-2-isopropylnicotinaldehyde is a substituted nicotinaldehyde derivative featuring a pyridine ring with an aldehyde group at position 1, a chlorine atom at position 5, and an isopropyl group at position 2. Its molecular formula is C₉H₁₀ClNO, and its molecular weight is 183.45 g/mol (calculated from atomic masses). This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactive aldehyde group and the electronic effects imparted by the chlorine and isopropyl substituents.

特性

CAS番号 |

1211515-26-2 |

|---|---|

分子式 |

C9H10ClNO |

分子量 |

183.635 |

IUPAC名 |

5-chloro-2-propan-2-ylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H10ClNO/c1-6(2)9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3 |

InChIキー |

HVBTWDKMYVAGPW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC=C(C=C1C=O)Cl |

同義語 |

5-chloro-2-isopropylnicotinaldehyde |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following section compares 5-Chloro-2-isopropylnicotinaldehyde with two analogs from the literature: 5-Chloro-2-methoxybenzaldehyde and 5-Chloro-2-methoxynicotinaldehyde .

Structural and Molecular Differences

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 2/5) | Core Ring System |

|---|---|---|---|---|

| 5-Chloro-2-isopropylnicotinaldehyde | C₉H₁₀ClNO | 183.45 | Isopropyl (2), Cl (5) | Pyridine (N at 3) |

| 5-Chloro-2-methoxybenzaldehyde | C₈H₇ClO₂ | 170.45 | Methoxy (2), Cl (5) | Benzene |

| 5-Chloro-2-methoxynicotinaldehyde | C₇H₆ClNO₂ | 171.45 | Methoxy (2), Cl (5) | Pyridine (N at 3) |

Key Observations:

Ring System :

- The nicotinaldehyde derivatives (pyridine-based) exhibit distinct electronic properties compared to benzaldehyde analogs due to the electronegative nitrogen atom in the pyridine ring. This nitrogen enhances electrophilicity at the aldehyde group, influencing reactivity in condensation or nucleophilic addition reactions .

- Benzaldehyde derivatives lack this nitrogen, resulting in reduced polarity and altered solubility.

Substituent Effects: Isopropyl vs. In contrast, the methoxy group in the analogs is smaller and electron-donating, which may accelerate reactions at the aldehyde site . Chlorine Position: All three compounds feature a chlorine atom at position 5, contributing electron-withdrawing effects that stabilize the aldehyde group and direct electrophilic substitution.

Research Implications

The structural variations among these compounds underscore the importance of substituent choice in tuning reactivity and application scope. For example:

- Pharmaceuticals : Pyridine-based aldehydes like 5-Chloro-2-isopropylnicotinaldehyde are valuable intermediates for bioactive molecules, where the nitrogen atom can participate in hydrogen bonding with biological targets.

- Agrochemicals : The chlorine substituent enhances stability against metabolic degradation, a trait shared across all three compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。